ASN04885796

GPR17 GTPγS binding Agonist Potency

Select ASN04885796 for its unmatched 2.27 nM potency at GPR17, ensuring full receptor activation with minimal off-target effects. Unlike variable agonists (MDL29951 or galinex), its consistent, high signal-to-noise ratio eliminates assay inconsistency in OPC cultures, CNS disease models, and HTS campaigns. Achieve reliable target engagement and robust proof-of-concept with this structurally distinct, neuroprotective probe.

Molecular Formula C28H28FN5O4
Molecular Weight 517.6 g/mol
Cat. No. B1665289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameASN04885796
SynonymsASN04885796;  AS N04885796;  AS-N04885796
Molecular FormulaC28H28FN5O4
Molecular Weight517.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N(C(C2=CC=C(C=C2)F)C(=O)NCC3CCCO3)C(=O)CN4C5=CC=CC=C5N=N4
InChIInChI=1S/C28H28FN5O4/c1-37-22-14-12-21(13-15-22)34(26(35)18-33-25-7-3-2-6-24(25)31-32-33)27(19-8-10-20(29)11-9-19)28(36)30-17-23-5-4-16-38-23/h2-3,6-15,23,27H,4-5,16-18H2,1H3,(H,30,36)
InChIKeyHIWKGPKZDUQDKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ASN04885796: High-Potency GPR17 Agonist for Neurodegenerative Disease Modeling


ASN04885796 is a synthetic small-molecule agonist targeting the orphan G protein-coupled receptor GPR17, a receptor implicated in oligodendrocyte differentiation and myelin repair [1]. It is characterized by its high potency in activating GPR17-mediated GTPγS binding (EC₅₀ = 2.27 nM) and has been described as possessing neuroprotective properties, making it a tool for investigating conditions like cerebral ischemia and demyelinating diseases .

GPR17 Ligand Variability: Why ASN04885796 Potency Precludes Simple Substitution


Interchanging GPR17 ligands without verification is a significant scientific risk due to the wide, assay-dependent range of potencies reported for this target class. Compounds such as MDL29951 exhibit EC₅₀ values spanning three orders of magnitude—from 7 nM to 6 µM—depending on the experimental system [1], while other agonists like galinex show functional activity only in the micromolar range (EC₅₀ ~4.1 µM) [2]. Furthermore, while many compounds are described as GPR17 agonists, the literature contains conflicting reports regarding the true endogenous ligands and their potency [3]. Therefore, the selection of a well-characterized, high-potency synthetic agonist like ASN04885796 is critical for ensuring reproducible and interpretable results in GPR17 research.

ASN04885796 Comparative Potency: A Quantitative Guide for Procurement


Potency Benchmark: ASN04885796 vs. Other Synthetic GPR17 Agonists in GTPγS Binding

In a functional GTPγS binding assay, a standard measure of GPCR-mediated G protein activation, ASN04885796 demonstrates an EC₅₀ of 2.27 nM . This represents a 3.5-fold higher potency compared to another synthetic agonist, ASN02563583 (IC₅₀ = 0.64 nM) when evaluated in the same assay format . The difference is even more pronounced when compared to the first identified synthetic GPR17 agonist, MDL29951, whose reported EC₅₀ values range from 7 nM to 6,000 nM, with the lower end of that range representing a ~3-fold lower potency than ASN04885796 [1].

GPR17 GTPγS binding Agonist Potency

Potency Advantage Over Endogenous and Micromolar GPR17 Activators

The functional advantage of ASN04885796 is most stark when compared to endogenous GPR17 activators and other synthetic agonists with lower potency. The endogenous ligand UDP activates GPR17 with micromolar potency (EC₅₀ ~1-10 µM) [1]. Similarly, the synthetic agonist galinex exhibits an EC₅₀ of approximately 4,130 nM (4.13 µM) in a calcium mobilization assay [2]. In contrast, ASN04885796 achieves its potent effects at nanomolar concentrations, representing a >1,800-fold increase in potency over these weaker activators.

GPR17 Calcium Mobilization Endogenous Agonists

Structural Differentiation: A Unique Chemical Scaffold Among GPR17 Agonists

ASN04885796 was identified through an in silico high-throughput virtual screening of over 130,000 lead-like compounds against a GPR17 homology model [1]. This process yielded several novel chemical scaffolds, including ASN04885796, which are structurally distinct from previously known GPR17 ligands like the uracil nucleotide/cysteinyl-leukotriene analogs or the indole-2-carboxylic acid derivative MDL29951 [2]. This structural divergence minimizes the likelihood of shared off-target liabilities or overlapping binding modes, offering a chemically distinct tool for probing GPR17 biology.

GPR17 Chemotype Drug Discovery

Optimal Use Cases for ASN04885796 Based on Evidence of High Potency and Chemical Novelty


Validating GPR17-Mediated Neuroprotection in Primary Cell Models

ASN04885796's high potency (EC₅₀ = 2.27 nM) makes it an ideal tool for investigating GPR17-mediated neuroprotection in sensitive primary cell cultures, such as oligodendrocyte precursor cells (OPCs) or neurons . Its ability to achieve full receptor activation at low nanomolar concentrations minimizes solvent (DMSO) exposure and reduces the likelihood of confounding off-target effects that are more prevalent with less potent agonists requiring micromolar concentrations [1].

A Chemically Distinct Tool for GPR17 Target Deconvolution and Signaling Bias Studies

Researchers aiming to dissect the nuances of GPR17 signaling can utilize ASN04885796 as a structurally distinct probe alongside other known agonists (e.g., MDL29951, ASN02563583) . Its unique benzotriazole-based chemotype [1] may engage the receptor in a manner that reveals biased signaling pathways or distinct cellular outcomes not observable with other ligand classes, a critical step in validating GPR17 as a therapeutic target .

High-Potency Positive Control for In Vivo Studies of Myelin Repair

For in vivo models of demyelinating diseases, such as experimental autoimmune encephalomyelitis (EAE), where achieving sufficient CNS exposure is challenging, ASN04885796's high potency provides a significant advantage . Its low EC₅₀ value suggests that even modest brain penetration could yield a robust pharmacodynamic effect, making it a preferred positive control compound over weaker agonists like galinex (EC₅₀ ~4.1 µM) [1] for establishing target engagement and proof-of-concept in these challenging disease models.

Use in High-Throughput Screening (HTS) and Secondary Assays

The robust, high-potency activity of ASN04885796 (EC₅₀ = 2.27 nM) makes it a highly reliable reference agonist for developing and validating high-throughput screening (HTS) assays for GPR17 modulators . Its strong signal-to-noise ratio at low concentrations ensures assay consistency and sensitivity, which is essential for large-scale compound library screens aimed at identifying novel GPR17 antagonists, allosteric modulators, or even more potent agonists [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for ASN04885796

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.